N,S-BIS-FMOC-GLUTATHIONE
Description
Contextualizing Glutathione (B108866) Derivatives in Chemical Biology Research
Glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is a cornerstone of cellular redox homeostasis and detoxification. nih.gov In the field of chemical biology, researchers often utilize chemically modified versions, or derivatives, of glutathione to probe and manipulate biological systems. These derivatives are instrumental in studying processes like S-glutathionylation, a reversible post-translational modification where glutathione forms a mixed disulfide with a protein cysteine residue. biotage.comresearchgate.netbiosynth.com This modification can alter protein function, localization, and interactions, playing a role in redox signaling and protection against oxidative stress. researchgate.netbiosynth.com
To investigate these phenomena, scientists have developed various glutathione derivatives. For instance, "clickable" glutathione analogs containing azide (B81097) or alkyne groups allow for the selective detection and identification of glutathionylated proteins. nih.gov Other derivatives are designed to mimic or inhibit the interactions of glutathione with specific enzymes, helping to elucidate the roles of these enzymes in cellular pathways. acs.org The synthesis of glutathione analogs, such as those with altered stereochemistry or N-methylated residues, is also a strategy to enhance properties like enzymatic resistance and bioavailability for therapeutic research. nih.gov The overarching goal is to create precise molecular tools to dissect the complex roles of glutathione in health and disease.
Historical Development of Fmoc-Protected Glutathione Analogues in Synthesis
The synthesis of peptides, including glutathione and its analogs, was revolutionized by the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963 and the subsequent introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Louis A. Carpino and Grace Y. Han in 1970. sigmaaldrich-jp.comrsc.org The Fmoc group, which is base-labile, provided a milder and orthogonal alternative to the traditional acid-labile Boc (tert-butyloxycarbonyl) protecting group strategy. chemimpex.combachem.com
Synthesizing glutathione or its analogs presents a unique challenge due to its structure: it contains a free amine at the N-terminus and a reactive thiol group on the cysteine residue. Both sites must be appropriately protected during peptide chain assembly to prevent unwanted side reactions. The development of Fmoc chemistry was crucial for this. An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, became essential. acs.orgsmolecule.comnih.gov
For glutathione, this meant using the Fmoc group for the N-terminal amine of the glutamate residue and a different, compatible protecting group for the cysteine thiol. The development of various thiol-protecting groups, such as trityl (Trt), acetamidomethyl (Acm), and S-tert-butylsulfenyl (StBu), which are stable to the piperidine (B6355638) used for Fmoc removal but can be cleaved under different conditions, was a critical step. smolecule.comnih.gov The creation of N,S-Bis-Fmoc-Glutathione represents a specific application of this strategy, where both the N-terminal amine and the cysteine thiol are protected by Fmoc groups. This particular derivative is not typically used as a building block in SPPS but rather as a complete, protected molecule for other applications, such as enzyme inhibition studies. Its synthesis relies on the principles of selective protection developed over decades of peptide chemistry research. ethz.ch
Overview of this compound Research Trajectories and Significance
Research involving this compound has primarily focused on its utility as a highly potent and selective enzyme inhibitor. Its structure makes it a powerful tool for studying the glyoxalase system, a critical detoxification pathway in cells. Specifically, this compound is a very potent competitive inhibitor of glyoxalase II (also known as hydroxyacylglutathione hydrolase). ethz.chCurrent time information in Jakarta, ID.
The significance of this compound lies in its high affinity and selectivity. Studies have reported its inhibition constant (Ki) for mammalian glyoxalase II to be in the nanomolar to low micromolar range, making it a much stronger inhibitor for glyoxalase II than for glyoxalase I or other enzymes involved in glutathione metabolism, such as glutathione S-transferase and glutathione reductase. ethz.ch This selectivity allows researchers to specifically target glyoxalase II activity within a complex biological sample to understand its function.
Furthermore, research has also identified this compound as a competitive inhibitor of glutathione peroxidase, another key enzyme in the cellular antioxidant defense system. chemimpex.comjst.go.jp This dual inhibitory action, though more potent for glyoxalase II, opens avenues for investigating the interplay between different glutathione-dependent enzymatic systems. The compound's applications extend to drug development and bioconjugation, where it can serve as a building block for creating therapeutics or diagnostic tools.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 149438-56-2 | Current time information in Jakarta, ID. |
| Molecular Formula | C₄₀H₃₇N₃O₁₀S | Current time information in Jakarta, ID. |
| Molecular Weight | 751.80 g/mol | |
| Appearance | White to off-white solid | Current time information in Jakarta, ID. |
| Full Name | N,S-Bis(9-fluorenylmethoxycarbonyl)glutathione | ethz.ch |
| Synonym | Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH |
Enzyme Inhibition Data for this compound
| Target Enzyme | Inhibition Type | Ki Value | IC₅₀ Value | Source |
| Glyoxalase II (Calf Liver) | Competitive | 0.08 µM | - | ethz.chCurrent time information in Jakarta, ID. |
| Glyoxalase II | Competitive | 0.75 µM | 2.5 µM | |
| Glutathione Peroxidase (Aloe vera) | Competitive | 0.32 mM | - | chemimpex.comjst.go.jp |
Properties
CAS No. |
149438-56-2 |
|---|---|
Molecular Formula |
C40H37N3O10S |
Molecular Weight |
751.807 |
IUPAC Name |
(4S)-5-[[(2R)-1-(carboxymethylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C40H37N3O10S/c44-35(45)18-17-33(43-39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)38(49)42-34(37(48)41-19-36(46)47)22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,41,48)(H,42,49)(H,43,50)(H,44,45)(H,46,47)/t33-,34-/m0/s1 |
InChI Key |
RASUYODSPFXBSK-HEVIKAOCSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Functionalization of N,s Bis Fmoc Glutathione
Fmoc-Solid-Phase Peptide Synthesis (SPPS) Methodologies for Glutathione (B108866) Derivatives
Fmoc-Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides. nih.govsemanticscholar.org Its popularity stems from the use of milder chemical conditions compared to the alternative Boc-SPPS, making it compatible with a wider range of modified amino acids, such as those found in glycosylated or phosphorylated peptides. nih.gov The process is also readily automated, further enhancing its efficiency. nih.govbiotage.com
Optimization of Protecting Group Strategies for Cysteine Residues in Fmoc-SPPS
The synthesis of cysteine-containing peptides presents unique challenges due to the reactive nature of the thiol side chain, which is prone to oxidation and other side reactions. sigmaaldrich.comrsc.org Careful selection of the thiol protecting group is therefore critical for a successful synthesis. sigmaaldrich.com
Other commonly used protecting groups for cysteine in Fmoc-SPPS and their lability are summarized in the table below.
| Protecting Group | Lability | Applications |
| Trityl (Trt) | TFA-labile | Routine synthesis of free thiol peptides. sigmaaldrich.combachem.com |
| Acetamidomethyl (Acm) | Stable to TFA, removed by mercury(II) acetate (B1210297) or silver trifluoromethanesulfonate. sigmaaldrich.combachem.com | Allows for intermediate purification of the protected peptide before disulfide bond formation. sigmaaldrich.com |
| tert-Butyl (tBu) | Stable to TFA, removed by mercury(II) acetate or silver trifluoromethanesulfonate. sigmaaldrich.com | Similar to Acm, allows for purification prior to deprotection. sigmaaldrich.com |
| Monomethoxytrityl (Mmt) | Very acid-labile, removed with dilute TFA. sigmaaldrich.combachem.com | Useful for on-resin disulfide formation and regioselective synthesis of multiple disulfide bridges. sigmaaldrich.com |
| Diphenylmethyl (Dpm) | Stable to dilute TFA, removed with 95% TFA. sigmaaldrich.comresearchgate.net | Used in combination with Mmt for regioselective disulfide bond formation. sigmaaldrich.com |
| Tetrahydropyranyl (Thp) | Acid-labile | Reduces racemization and side reactions during peptide elongation. researchgate.net |
Racemization of the cysteine residue at the α-carbon is a significant challenge during Fmoc-SPPS, particularly when using base-mediated coupling methods. sigmaaldrich.comrsc.orgsigmaaldrich.com This issue is exacerbated by microwave heating. sigmaaldrich.comsigmaaldrich.com To minimize racemization, coupling should be performed under acidic or neutral conditions. sigmaaldrich.comsigmaaldrich.com Another side reaction is the formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine, which can be modulated by the choice of the thiol protecting group. rsc.orgresearchgate.net The tetrahydropyranyl (Thp) protecting group has been shown to reduce both racemization and this specific side reaction. researchgate.net
Solid-Phase Synthesis Approaches for N,S-Bis-Fmoc-Glutathione and Analogues
Fmoc-SPPS is a well-established method for the synthesis of glutathione and its analogues. mdpi.comnih.gov This technique allows for the systematic assembly of the tripeptide on a solid support, enabling the production of a wide variety of modified peptides by simply altering the amino acid building blocks. nih.govspringernature.com The synthesis typically begins by attaching the C-terminal amino acid, glycine (B1666218), to a resin. nih.govresearchgate.net The Fmoc protecting group on the glycine is then removed, and the next amino acid, cysteine (with its side chain protected), is coupled. nih.govresearchgate.net This cycle of deprotection and coupling is repeated with glutamic acid to complete the tripeptide chain. nih.govresearchgate.net
The use of this compound as a building block itself is valuable in peptide synthesis. The two Fmoc groups on the N-terminus and the cysteine thiol allow for selective deprotection and modification, facilitating the creation of complex peptide structures. chemimpex.comchemimpex.com
Researchers have successfully synthesized various glutathione analogues using Fmoc-SPPS to enhance properties like oral bioavailability. mdpi.comnih.gov These modifications include altering the stereochemistry of the amino acids (e.g., using D-cysteine or D-glutamic acid) and N-methylation of the peptide bonds. mdpi.comnih.gov For instance, N-methylation of the cysteine residue in glutathione analogues has been shown to significantly increase resistance to enzymatic degradation and improve oral bioavailability. mdpi.com
Challenges and Innovations in Fmoc-SPPS for Glutathione-Containing Peptides
The synthesis of glutathione-containing peptides via Fmoc-SPPS, while effective, is not without its challenges. The inherent reactivity of the cysteine thiol group makes it susceptible to undesired side reactions. sigmaaldrich.comrsc.org Furthermore, the sequence of glutathione itself can present difficulties.
One of the primary challenges is preventing the racemization of the cysteine residue during the coupling steps. sigmaaldrich.comsigmaaldrich.comnih.gov Base-mediated activation methods can lead to significant loss of stereochemical integrity. sigmaaldrich.comsigmaaldrich.com Additionally, the formation of by-products, such as piperidinylalanine, can occur, complicating the purification process. rsc.orgresearchgate.net For sequences containing aspartic acid, like in some glutathione analogues, aspartimide formation is a common side reaction that can occur during both deprotection and cleavage steps. frontiersin.orgmdpi.com
To address these challenges, several innovations have been introduced. The development of new protecting groups, such as Thp for cysteine, has helped to minimize racemization and side-product formation. researchgate.net The use of alternative coupling reagents that operate under acidic or neutral conditions is another strategy to prevent racemization. sigmaaldrich.comsigmaaldrich.com Furthermore, backbone protection strategies and the use of pseudoprolines can help to overcome aggregation issues that can arise during the synthesis of longer or more complex peptides. nih.gov Microwave-assisted SPPS has also emerged as a technique to accelerate reaction times and improve the purity of the final peptide product. mdpi.comut.ee
Solution-Phase Synthesis Techniques for Glutathione Analogues
While solid-phase synthesis is dominant, solution-phase (or liquid-phase) peptide synthesis remains a viable and sometimes advantageous method, particularly for large-scale production of shorter peptides. jst.go.jpneulandlabs.com
Comparative Analysis of Liquid-Phase and Solid-Phase Synthetic Routes for Selenoglutathione
Selenoglutathione, an analogue where the sulfur atom of cysteine is replaced by selenium, has garnered significant interest due to its enhanced antioxidant properties. jst.go.jp Both solid-phase and liquid-phase methods have been employed for its synthesis. jst.go.jp
A study synthesizing analogues of glutathione with modifications at the gamma-glutamyl moiety utilized solution-phase chemistry with benzyl, benzyloxycarbonyl, and t-butyloxycarbonyl protecting groups. nih.gov The peptide bonds were formed using active esters, and deprotection was achieved in a single step. nih.gov Another solution-phase synthesis of a glutathione analogue involved using a modified cysteine residue, 2-α-methyl-β-cysteine, to increase resistance to proteolysis. usm.edu
Chemical Modifications and Derivatizations for Research Applications
The unique chemical properties of glutathione and its analogues lend themselves to a variety of modifications and derivatizations for diverse research applications. This compound itself is a product of such modification, designed to be a stable and versatile building block for further synthesis. chemimpex.comchemimpex.com
Derivatization of the thiol group is a common strategy to facilitate analysis and study the role of glutathione in biological systems. Reagents like N-ethylmaleimide (NEM) are frequently used to block the sulfhydryl group of glutathione, preventing its autooxidation and preserving the ratio of reduced to oxidized glutathione during sample preparation for analysis. nih.govresearchgate.netmdpi.com NEM is cell-permeable and reacts quickly with the thiol group, making it ideal for in situ derivatization in cell cultures. nih.gov Other derivatizing agents include 2-vinylpyridine (B74390) and various fluorescent reagents that enhance detection sensitivity in chromatographic methods. nih.govicm.edu.pl
The Fmoc groups in this compound can be selectively removed to allow for further chemical modifications. For example, the removal of the N-terminal Fmoc group would expose the amine for coupling to other molecules, while removal of the S-Fmoc group would free the thiol for conjugation or disulfide bond formation. This controlled deprotection is a cornerstone of its utility in creating complex, functionalized peptides. chemimpex.com
Glutathione and its derivatives are also used to trigger specific chemical reactions. For instance, the reduction of disulfide bonds by glutathione has been used to induce the formation of supramolecular hydrogels from Fmoc-protected short peptides, a technique with potential applications in 3D cell culture. nih.govplos.org The ability of glutathione to interact with certain metals has also inspired novel strategies in peptide chemistry, such as the use of bismuth(III) salts to create bicyclic peptides through coordination with cysteine residues. rsc.org
Selective Derivatization of Amine and Thiol Groups in Glutathione
The synthesis of glutathione derivatives and analogues necessitates precise control over its reactive functional groups: the N-terminal primary amine, the cysteine thiol (sulfhydryl) group, and the two carboxylic acid groups. Selective derivatization, or protection, of the amine and thiol groups is a cornerstone of solid-phase peptide synthesis (SPPS) and other synthetic strategies. nih.govgoogle.com
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for primary and secondary amines in peptide synthesis. nih.govlibretexts.org Its introduction, typically via 9-fluorenylmethyl chloroformate (Fmoc-Cl), renders the amine nucleophile unreactive during subsequent coupling steps. A key advantage of the Fmoc group is its lability to mild basic conditions, such as treatment with piperidine (B6355638), which allows for its removal without disturbing acid-labile side-chain protecting groups. google.com This orthogonality is fundamental to modern Fmoc-based SPPS. nih.gov In the context of glutathione, the N-terminal amine of the glutamic acid residue is routinely protected with an Fmoc group. mdpi.com
The cysteine thiol group is highly nucleophilic and susceptible to oxidation, which can lead to the unwanted formation of disulfide bonds (GSSG). nih.govmdpi.com Therefore, its protection is critical. While Fmoc has been reported to react with thiol groups, this strategy is less common. nih.gov More robust and widely adopted thiol-protecting groups in Fmoc-based synthesis include acid-labile groups like trityl (Trt) and xanthenyl (Xan). nih.gov These groups provide stable protection throughout the peptide assembly and can be removed cleanly during the final acid-mediated cleavage from the resin. nih.gov
The creation of This compound involves the deliberate protection of both the amine and thiol functions with Fmoc groups. chemimpex.com This specific derivatization yields a molecule with enhanced stability and solubility, making it a valuable building block for peptide synthesis, bioconjugation, and drug development. chemimpex.com However, in many analytical applications, such as HPLC-based quantification, derivatization is often targeted exclusively to the amine groups to avoid complications arising from the rapid oxidation of the thiol group. nih.govresearchgate.net In such cases, derivatization conditions are optimized to favor amine reaction, or the thiol group is intentionally oxidized to the stable disulfide form (GSSG) before derivatization with Fmoc-Cl. nih.gov
Synthesis of N-Methylated Glutathione Analogues for Enhanced Research Utility
A significant limitation of native glutathione for therapeutic use is its poor oral bioavailability (<1%), largely due to enzymatic degradation and inefficient absorption. mdpi.comnih.gov One effective strategy to overcome this is N-methylation, where one or more amide nitrogen atoms in the peptide backbone are methylated. This modification can enhance metabolic stability, bioavailability, and alter conformational properties. mdpi.comresearchgate.net
Fmoc-solid-phase peptide synthesis (SPPS) is a powerful method for creating these N-methylated analogues. mdpi.comresearchgate.net A recent study detailed the synthesis of several glutathione derivatives, including three N-methylated analogues, to improve bioavailability. mdpi.com The N-methylation was achieved on-resin by first protecting the free amine group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) to prevent double methylation, followed by methylation using dimethylsulfate (DMS). mdpi.com
The research highlighted that specific N-methylation could dramatically improve the molecule's properties. Among the synthesized compounds, the N-methylated cysteine analogue emerged as a particularly promising candidate.
| Compound ID | Modification | Key Research Findings |
|---|---|---|
| 1.65 | N-methylated Glycine | Synthesized as part of a library to test the effects of N-methylation at different positions. |
| 1.70 | N-methylated Cysteine | Demonstrated superior resistance to enzymatic degradation, enhanced cell viability, and improved antioxidant activity. Showed a 16.8-fold increase in plasma half-life and a 16.1-fold increase in oral bioavailability compared to native GSH. |
| 1.71 | N-methylated Glutamic Acid | Synthesized to evaluate the impact of N-terminal methylation on the overall properties of the glutathione backbone. |
These findings underscore that N-methylation, enabled by Fmoc-SPPS, is a viable and potent strategy for enhancing the research utility and potential therapeutic profile of glutathione. nih.gov
Preparation of Selenium Analogues of Glutathione and Their Derivatives
Replacing the sulfur atom of the cysteine residue in glutathione with a selenium atom yields selenoglutathione (GSeH). This analogue often exhibits higher reducing activity than its sulfur counterpart, making it a compound of significant biochemical interest. jst.go.jp The chemical synthesis of selenoglutathione and its derivatives relies heavily on protecting group strategies, particularly the use of Fmoc chemistry. jst.go.jpgoogle.com
The synthesis of selenoglutathione can be performed using either liquid-phase or solid-phase methods. jst.go.jp Both approaches typically utilize an Fmoc-protected selenocysteine (B57510) (Sec) derivative as a key starting material, most commonly N-Fmoc-Se-(p-methoxybenzyl)-L-selenocysteine (Fmoc-Sec(PMB)-OH) . jst.go.jpresearchgate.net The p-methoxybenzyl (PMB) group serves as an acid-labile protecting group for the highly reactive selenol.
A comparison of the synthetic methodologies reveals significant differences in efficiency:
| Method | Key Starting Material | Key Reagents/Steps | Overall Yield |
|---|---|---|---|
| Liquid-Phase | Fmoc-Sec(PMB)-OH | Solution-phase coupling; Acidolysis for deprotection. | ~9% |
| Solid-Phase (Automated) | Fmoc-Sec(PMB)-OPfp; Fmoc-Gly-WANG resin | Sequential coupling on resin; Fmoc deprotection with piperidine; Cleavage/deprotection with TFA cocktail. | 33% |
The successful synthesis of these selenium analogues, facilitated by the use of Fmoc-protected selenocysteine, has enabled further exploration of their biochemical applications, including their use as catalysts for oxidative protein folding and as components in antibacterial hydrogels. jst.go.jp
Enzymatic and Biochemical Activity Research of N,s Bis Fmoc Glutathione
N,S-Bis-Fmoc-Glutathione as an Inhibitor of Glyoxalase II Activity
This compound, also known as DiFMOC-G, has been identified and characterized as a highly potent inhibitor of mammalian glyoxalase II (Glo2). nih.gov Its efficacy and mechanism of inhibition have been a subject of detailed biochemical investigation.
This compound demonstrates potent competitive inhibition of glyoxalase II activity. nih.govglpbio.com Kinetic studies have quantified this inhibition, revealing significant potency. For glyoxalase II purified from calf liver, the inhibition constant (Ki) was determined to be 0.08 µM. nih.gov Other studies report a Ki value of 0.75 μM and an IC50 value of 2.5 μM for the same enzyme. glpbio.commedchemexpress.com In studies involving glyoxalase II from Arabidopsis thaliana (GLX2-2), this compound was also an effective inhibitor, with a reported Ki value of 0.89 µM. nih.gov This level of inhibition is substantially greater than that observed for glyoxalase I, where Ki values were found to be 285 to 500 times higher than those for glyoxalase II. nih.gov
Interestingly, while being a strong competitive inhibitor, this compound can also act as a weak substrate for calf-liver glyoxalase II. glpbio.com The Michaelis constant (KM) for this compound as a substrate is 1.5 µM. glpbio.com However, its rate of enzymatic turnover is very low, with a maximum velocity (Vmax) that is only 0.45% of the Vmax observed with the natural substrate, S-D-lactoylglutathione (SLG). glpbio.com
| Enzyme Source | Parameter | Value | Reference |
|---|---|---|---|
| Calf Liver | Ki | 0.08 µM | nih.gov |
| Calf Liver | Ki | 0.75 µM | glpbio.commedchemexpress.com |
| Calf Liver | IC50 | 2.5 µM | medchemexpress.com |
| Arabidopsis thaliana | Ki | 0.89 µM | nih.gov |
| Calf Liver | KM (as substrate) | 1.5 µM | glpbio.com |
| Calf Liver | Relative Vmax (vs. SLG) | 0.45% | glpbio.com |
The inhibition of glyoxalase II by this compound is characterized as competitive, indicating that the inhibitor binds to the active site of the enzyme. nih.govglpbio.com Mechanistic studies on glyoxalase II from Arabidopsis thaliana have provided further insights into this interaction. nih.gov Research involving site-directed mutagenesis of the enzyme demonstrated that the strong binding of this compound is not primarily due to interactions between its fluorenylmethoxycarbonyl (Fmoc) groups and hydrophobic amino acids on the enzyme's surface. nih.gov Instead, computational calculations predict that the lowest energy conformation of the unbound, doubly substituted inhibitor closely resembles the conformation of a bound inhibitor. nih.gov This suggests that the inhibitor's pre-organized structure contributes significantly to its high binding affinity for the enzyme's active site. nih.gov
Interactions with Other Glutathione-Metabolizing Enzymes
The specificity of this compound has been evaluated against other key enzymes involved in glutathione (B108866) metabolism to determine its selectivity.
Among several glutathione-metabolizing enzymes tested, only Glutathione S-Transferase (GST) showed some degree of inhibition by this compound. nih.govglpbio.com However, this inhibition was characterized as being only to a small extent, indicating a high degree of selectivity of the compound for glyoxalase II over GST. nih.govglpbio.com
Research indicates that this compound does not exert a significant inhibitory effect on the activity of Glutathione Reductase. nih.govglpbio.com This further underscores the compound's specificity as an inhibitor of glyoxalase II.
Similar to the findings with Glutathione Reductase, studies have shown that Glutathione Peroxidase is not notably inhibited by this compound. nih.govglpbio.com This resistance to inhibition highlights the selective nature of the interaction between this compound and its primary target, glyoxalase II.
| Enzyme | Inhibition Level | Reference |
|---|---|---|
| Glutathione S-Transferase | Minor/Small Extent | nih.govglpbio.com |
| Glutathione Reductase | Not significantly inhibited | nih.govglpbio.com |
| Glutathione Peroxidase | Not significantly inhibited | nih.govglpbio.com |
Probing Glutathione Metabolism Pathways using this compound
This compound, also known as DiFMOC-G, has emerged as a critical research tool for elucidating the intricacies of glutathione metabolism. Its utility stems from its potent and highly selective inhibition of a key enzyme in this pathway: glyoxalase II. By observing the biochemical consequences of this specific enzymatic blockade, researchers can infer the role and significance of the glyoxalase system within the broader context of cellular metabolic networks.
The glyoxalase system, consisting of glyoxalase I and glyoxalase II, is the primary pathway for the detoxification of methylglyoxal (B44143), a cytotoxic byproduct of glycolysis. The pathway functions through the following steps:
Glyoxalase I catalyzes the conversion of the hemithioacetal, formed spontaneously from methylglyoxal and glutathione (GSH), into S-D-lactoylglutathione.
Glyoxalase II then hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating the initial glutathione molecule.
This compound acts as a potent competitive inhibitor of glyoxalase II, effectively halting the second step of this detoxification pathway. nih.gov This specific mode of action allows it to be used as a probe to investigate the consequences of glyoxalase II dysfunction and the accumulation of its substrate, S-D-lactoylglutathione.
Detailed Research Findings
Research has meticulously characterized the inhibitory profile of this compound, highlighting its specificity, which is a crucial attribute for a chemical probe. Studies have shown that it is a significantly more potent inhibitor of glyoxalase II compared to other enzymes involved in glutathione metabolism. For instance, the inhibition constant (Ki) for glyoxalase II purified from calf liver was determined to be 0.08 µM. nih.gov In contrast, its inhibitory effect on glyoxalase I is substantially weaker, with Ki values ranging from 285 to 500 times higher than those for glyoxalase II. nih.gov Furthermore, its impact on other critical enzymes such as glutathione S-transferase is minimal, and it is a very poor inhibitor of glutathione reductase and glutathione peroxidase. nih.govdrugbank.com This high degree of selectivity ensures that the observed metabolic changes can be confidently attributed to the inhibition of glyoxalase II.
To facilitate the study of glutathione metabolism in cellular contexts, researchers have synthesized diester derivatives of this compound. These modifications enhance the molecule's ability to cross cell membranes. Once inside the cell, endogenous esterases are thought to cleave the ester groups, releasing the active inhibitor. The diisopropyl diester of this compound has been shown to be the most effective at inhibiting cell viability, with a half-maximal inhibitory concentration ([I]0.5) of 3 µM in rat adrenal pheochromocytoma (PC-12) cells. nih.gov This demonstrates its utility in probing the role of the glyoxalase system in living cells.
The inhibition of glyoxalase II by this compound is expected to lead to a predictable cascade of changes in the concentrations of key metabolites within the glutathione pathway. While specific quantitative data from metabolomic studies using this inhibitor are not extensively available in the public domain, the biochemical principles of enzyme inhibition allow for a clear prediction of the metabolic consequences.
This depletion of the free glutathione pool can disrupt the cellular redox balance and impair other glutathione-dependent pathways, such as those involved in antioxidant defense and detoxification of other xenobiotics. The regeneration of glutathione is a critical step in maintaining cellular homeostasis, and its disruption by this compound underscores the importance of the glyoxalase pathway in this process.
Interactive Data Tables
The following tables provide an overview of the inhibitory specificity of this compound and the anticipated effects of its action on key metabolites in the glutathione pathway.
Table 1: Inhibitory Specificity of this compound on Glutathione-Metabolizing Enzymes
| Enzyme | Relative Inhibition | Ki Value (µM) | Significance as a Probe |
| Glyoxalase II | Very Potent | 0.08 nih.gov | Highly specific target, allowing for focused study of the glyoxalase pathway. |
| Glyoxalase I | Significantly Weaker | 285-500 fold higher than for Glyoxalase II nih.gov | Minimal off-target effects on the first step of the glyoxalase pathway. |
| Glutathione S-Transferase | Weak | - | Limited interference with other major glutathione-dependent detoxification pathways. |
| Glutathione Reductase | Very Poor | - | Does not significantly affect the recycling of oxidized glutathione. |
| Glutathione Peroxidase | Very Poor | - | Unlikely to interfere with the primary antioxidant functions of glutathione. |
Table 2: Predicted Changes in Metabolite Concentrations Following Inhibition of Glyoxalase II by this compound
| Metabolite | Predicted Change in Concentration | Biochemical Rationale |
| S-D-Lactoylglutathione | Significant Increase | Direct substrate of the inhibited enzyme, Glyoxalase II. |
| Reduced Glutathione (GSH) | Decrease | Sequestration of glutathione in the form of S-D-lactoylglutathione and lack of regeneration. |
| D-Lactate | Decrease | Product of the inhibited enzymatic reaction. |
| Methylglyoxal | Potential Increase | Reduced efficiency of the overall detoxification pathway may lead to upstream accumulation. |
Applications in Peptide Chemistry and Bioconjugation Research
Bioconjugation Strategies Utilizing N,S-Bis-Fmoc-Glutathione for Research Purposes
Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to form a new complex with combined or novel functionalities. csic.esacs.org this compound is employed in bioconjugation research to attach the glutathione (B108866) moiety to other biomolecules or surfaces. chemimpex.comchemimpex.com This is valuable for developing specialized tools for diagnostics, drug delivery systems, and fundamental biochemical research. chemimpex.comchemimpex.com The presence of the reactive thiol group (after deprotection) and other functional handles within the glutathione structure makes it a versatile component for various conjugation chemistries. acs.orgcymitquimica.com
Derivatization is the process of chemically transforming a compound into a product of similar structure, called a derivative, to make it suitable for a specific application. nih.gov In the context of bioconjugation, this compound can be derivatized to facilitate its attachment to other molecules. The most common strategies revolve around the chemistry of its functional groups after the Fmoc protecting groups are removed.
Thiol-Maleimide Chemistry : After the S-Fmoc group is cleaved to reveal the free thiol of the cysteine residue, it can readily react with maleimide-functionalized molecules or surfaces. acs.org This Michael addition reaction is a widely used strategy for tethering thiol-containing peptides to biomaterials. acs.org
Amide Bond Formation : The carboxylic acid groups on the glutamate (B1630785) residue can be activated (e.g., using carbodiimide (B86325) chemistry to form NHS-esters) to react with primary amines on another biomolecule, forming a stable amide bond. acs.orgnih.gov
Click Chemistry : Modern bioconjugation often employs "click chemistry," a class of reactions that are rapid, specific, and high-yielding. researchgate.net The this compound structure can be synthetically modified to include moieties like azides or alkynes, enabling its site-specific conjugation to biomolecules containing a complementary reactive partner. researchgate.net
These derivatization and conjugation methods allow researchers to tether glutathione to proteins, polymers, or nanoparticles for various research applications. nih.gov
The conjugates created using this compound serve as highly specific tools in biochemical and biomedical research. A primary application is in studying the glyoxalase system, a critical pathway for detoxifying methylglyoxal (B44143), a toxic byproduct of metabolism. eurekalert.org
This compound is a potent competitive inhibitor of Glyoxalase II (GLO2), the second enzyme in this pathway. medchemexpress.comglpbio.commotifbiotech.com By conjugating this inhibitor to other molecules, researchers can create probes to:
Study Enzyme Function : Investigate the role of GLO2 in cellular processes, including metabolism and inflammation. eurekalert.org Recent research has shown that inhibiting GLO2 with this compound can reduce inflammation in mouse models, highlighting the enzyme as a potential therapeutic target. eurekalert.org
Develop Biosensors : Attach the glutathione derivative to sensor surfaces to detect or measure the activity of glutathione-binding proteins or enzymes. chemimpex.comchemimpex.com
Create Targeted Probes : Link the inhibitor to a fluorescent tag or an affinity label to visualize the location and interactions of GLO2 within cells or tissues.
These research tools are instrumental in exploring the roles of glutathione-dependent enzymes in health and disease. eurekalert.org
Mechanistic Investigations and Cellular Research Applications of N,s Bis Fmoc Glutathione
In Vitro Studies on Cellular Responses to N,S-Bis-Fmoc-Glutathione and Analogues
This compound is a potent, competitive inhibitor of the enzyme glyoxalase II. nih.govmedchemexpress.com This inhibitory action forms the basis of its application in cellular research, allowing for the investigation of various molecular and cellular pathways.
Elucidation of Molecular and Cellular Pathways Affected by Glyoxalase II Inhibition
The glyoxalase system, consisting of glyoxalase I and glyoxalase II, is a critical detoxification pathway that removes methylglyoxal (B44143), a toxic byproduct of metabolism. eurekalert.org Glyoxalase I converts methylglyoxal and glutathione (B108866) into S-D-lactoylglutathione. eurekalert.org Subsequently, glyoxalase II breaks down S-D-lactoylglutathione into D-lactate and regenerates glutathione. eurekalert.org
By inhibiting glyoxalase II, this compound causes an accumulation of S-D-lactoylglutathione. eurekalert.org This buildup has been shown to modulate inflammatory responses. In mouse models, the chemical inhibition of glyoxalase II with this compound resulted in a significant reduction of inflammation in both acute and autoimmune disease settings. eurekalert.org This suggests that the glyoxalase II-S-D-lactoylglutathione pathway acts as a metabolic checkpoint in regulating inflammation. eurekalert.org
The inhibitory potency of this compound is significant, with a reported Ki value of 0.08 µM for glyoxalase II from calf liver and 0.75 µM in other studies. nih.govmedchemexpress.com Its inhibition of glyoxalase I is considerably weaker, with Ki values being 285 to 500 times higher than for glyoxalase II. nih.gov This selectivity makes it a valuable tool for specifically studying the effects of glyoxalase II inhibition.
| Enzyme | Inhibitor | Ki Value (µM) | Source |
| Glyoxalase II | This compound | 0.08 | Calf Liver nih.gov |
| Glyoxalase II | This compound | 0.75 | Not Specified medchemexpress.com |
| Glyoxalase I | This compound | 285-500x higher than for Glyoxalase II | Not Specified nih.gov |
Effects on Embryonic Neural Cell Morphology and Integrity in Research Models
Research has indicated that this compound and its diester derivatives can impact the viability of mammalian tumor cells, such as rat adrenal pheochromocytoma (PC-12) cells in culture. nih.gov Specifically, the diisopropyl diester of this compound was found to be the most inhibitory to cell viability, with a half-maximal inhibitory concentration ([I]0.5) of 3 µM. nih.gov While this study focused on tumor cells, it highlights the potential of these compounds to affect cellular integrity.
Further research has explored the role of related systems in neural development. For instance, Glutathione S-transferase Pi (Gstp) proteins have been shown to be crucial for neurite formation in developing cortical neurons. biorxiv.org Knockdown of these proteins led to abnormal dendrite morphology and defects in neurite initiation. biorxiv.org While not a direct study of this compound, this demonstrates the importance of glutathione-related pathways in maintaining normal neural cell morphology and development.
Role in Modulating Oxidative Stress Pathways in Experimental Systems
Glutathione is a central molecule in antioxidant defense. frontiersin.org The ratio of its reduced (GSH) to oxidized (GSSG) forms is a key indicator of the cellular redox state. frontiersin.org this compound, as a modified glutathione molecule, is utilized in research to probe these oxidative stress pathways.
Research into Antioxidant Defense Mechanisms using Glutathione Analogues
Glutathione analogues are synthesized to investigate and modulate antioxidant defense mechanisms. mdpi.commdpi.com These analogues can have altered properties, such as increased hydrophobicity, which may allow for better interaction with cellular membranes. mdpi.com
Studies on glutathione analogues have revealed their potential to influence the expression of enzymes involved in antioxidant defense. For example, the glutathione analogues UPF1 and UPF17 have been shown to modulate the mRNA expression levels of enzymes connected with oxidative stress. mdpi.com This highlights how modifications to the glutathione structure can impact cellular antioxidant systems.
The inhibition of glyoxalase II by compounds like this compound can also indirectly affect oxidative stress. The glyoxalase system is linked to the regeneration of glutathione, a key antioxidant. eurekalert.org By disrupting this cycle, inhibitors can potentially alter the cell's capacity to handle oxidative insults.
Applications in Studying Glutathione-Mediated Detoxification Processes
The glutathione-mediated detoxification system is a fundamental pathway for neutralizing and eliminating both endogenous and exogenous toxic compounds. nih.govnih.gov This process generally involves the conjugation of the toxin with glutathione, a reaction often catalyzed by glutathione S-transferases (GSTs), followed by transport and elimination. nih.gov
Investigating Xenobiotic Metabolism in Research Models
This compound and similar blocked glutathione derivatives are used to study the enzymes involved in xenobiotic metabolism. nih.gov For example, a series of N- and S-blocked glutathione compounds were synthesized to probe the inhibition of glyoxalase II from Arabidopsis thaliana. nih.gov
Contribution to Understanding Protein Thiol-Disulfide Balance in Research Contexts
This compound is a chemically modified derivative of glutathione that serves as a specific tool in cellular research, primarily for investigating the intricate systems that maintain redox homeostasis. Its structure allows it to act as a potent inhibitor of key enzymes within glutathione metabolism, thereby enabling researchers to probe the consequences of disrupting the cellular thiol-disulfide balance. This balance, largely maintained by the ratio of reduced glutathione (GSH) to oxidized glutathione disulfide (GSSG), is fundamental for a vast array of cellular processes, including signal transduction, antioxidant defense, and ensuring the correct folding and function of proteins through mechanisms like S-glutathionylation.
The primary contribution of this compound to this area of research stems from its well-characterized role as an inhibitor of Glyoxalase II (Glo2). The glyoxalase system is a critical detoxification pathway that converts cytotoxic α-ketoaldehydes, such as methylglyoxal, into less harmful substances. In this two-step process, Glyoxalase I first catalyzes the formation of S-D-lactoylglutathione from methylglyoxal and GSH. Subsequently, Glyoxalase II hydrolyzes S-D-lactoylglutathione to regenerate the original GSH molecule and produce D-lactate.
By inhibiting Glyoxalase II, this compound effectively blocks the final, regenerative step of this pathway. This action prevents the recycling of glutathione, leading to a depletion of the free cellular GSH pool and an accumulation of the S-D-lactoylglutathione intermediate. The induced perturbation in the GSH/GSSG ratio allows scientists to study the downstream effects of a compromised glutathione system on protein thiol-disulfide homeostasis. This includes investigating the susceptibility of protein cysteine residues to oxidative modifications and exploring the dynamics of protein S-glutathionylation, a reversible post-translational modification that protects thiol groups from irreversible oxidation and regulates protein function.
Research has established the inhibitory potency of this compound against Glyoxalase II, providing a quantitative basis for its use in experimental settings. Furthermore, studies have identified its inhibitory action on other enzymes involved in glutathione metabolism, such as certain glutathione peroxidases, further highlighting its utility as a tool to induce and study specific states of oxidative stress.
Detailed Research Findings
Research into the enzymatic interactions of this compound has provided specific data on its inhibitory capabilities. These findings are crucial for designing experiments that aim to modulate cellular thiol-disulfide balance. The compound acts as a competitive inhibitor, and its efficacy has been quantified against multiple enzymes.
For instance, its potent inhibition of Glyoxalase II has been clearly documented. medchemexpress.eu Additionally, investigations into enzymes from various biological sources have revealed other targets. One study identified this compound as a competitive inhibitor of a glutathione peroxidase (GPx)-like enzyme purified from sweet potato roots, demonstrating its potential to affect different nodes of the glutathione-dependent antioxidant system. researchgate.net
The table below summarizes the reported inhibitory constants for this compound against specific enzymes, providing a clear reference for its application in research.
Table 1: Inhibitory Action of this compound on Glutathione-Related Enzymes
This interactive table summarizes the key inhibitory parameters of this compound as reported in research literature.
| Target Enzyme | Organism/System | Inhibition Type | Inhibitory Constant (K_i) | IC₅₀ | Source(s) |
| Glyoxalase II | Not Specified | Competitive | 0.75 µM | 2.5 µM | medchemexpress.eu |
| Glutathione Peroxidase (GPx)-like | Sweet Potato (Ipomoea batatas) | Competitive | 0.32 mM | Not Reported | researchgate.net |
By utilizing this compound as a specific inhibitor, researchers can create cellular models with impaired glutathione recycling. These models are invaluable for elucidating the precise role that thiol-disulfide balance plays in the context of various physiological and pathological states, contributing to a deeper understanding of redox regulation in cellular health and disease.
Emerging Research Frontiers and Future Prospects of N,s Bis Fmoc Glutathione
Development of Novel Glutathione (B108866) Analogues and Derivatives for Research Applications
The precise and temporary protection of reactive functional groups is a cornerstone of modern peptide synthesis. N,S-Bis-Fmoc-Glutathione serves as a sophisticated building block in the creation of novel glutathione (GSH) analogues, which are crucial for investigating the diverse biological roles of glutathione. chemimpex.com The Fmoc groups shield the N-terminal amine and the cysteine thiol, preventing their participation in unwanted side reactions during the stepwise assembly of peptide chains. chemimpex.comnbinno.com This allows chemists to selectively introduce modifications at other positions of the glutathione backbone or to incorporate the entire protected tripeptide into larger, more complex peptide structures.
The use of Fmoc-based strategies, particularly in Solid-Phase Peptide Synthesis (SPPS), is the predominant method for creating such modified peptides. nih.govnih.gov Researchers can synthesize a variety of derivatives by starting with the this compound scaffold. For instance, analogues with altered stereochemistry or N-methylated backbones have been successfully synthesized to enhance enzymatic resistance and improve oral bioavailability, addressing the key limitations of natural glutathione for therapeutic research. nih.govnih.gov The mild conditions required for Fmoc group removal are compatible with a wide array of sensitive functional groups, enabling the creation of diverse libraries of glutathione derivatives for screening and functional studies. nih.govspringernature.com
Integration of this compound in Advanced Chemical Biology Tools
The unique structure of this compound makes it a versatile component in the development of advanced tools for chemical biology. These tools are designed to probe, visualize, and manipulate biological processes with high precision. The compound's applications include its use in bioconjugation, where it facilitates the linking of biomolecules to surfaces or other molecules to create diagnostic probes and targeted delivery systems. chemimpex.com
A primary application of this compound in this domain is as a potent and highly selective enzyme inhibitor. It has been identified as a very strong competitive inhibitor of mammalian glyoxalase II (Glo2), an enzyme involved in the detoxification of methylglyoxal (B44143), a toxic byproduct of glycolysis. glpbio.comnih.gov The specificity of this inhibition is noteworthy; it only minimally affects other major enzymes in glutathione metabolism, such as glutathione S-transferase, glutathione reductase, and glutathione peroxidase. glpbio.comnih.gov This selectivity allows researchers to use this compound as a specific chemical probe to dissect the function of the glyoxalase system and its role in cellular health and disease.
| Enzyme Target | Inhibition Potency | Selectivity | Reference |
| Glyoxalase II (Glo2) | Potent competitive inhibitor (Ki = 0.08 - 0.75 µM) | High | glpbio.comnih.govmedchemexpress.com |
| Glyoxalase I (Glo1) | Weak inhibitor (Ki is 285-500 fold higher than for Glo2) | High | nih.gov |
| Glutathione S-Transferase (GST) | Inhibited to a small extent | High | glpbio.comnih.gov |
| Glutathione Reductase (GR) | Not significantly inhibited | High | nih.gov |
| Glutathione Peroxidase (GPx) | Not significantly inhibited | High | nih.gov |
Methodological Advancements in Synthesis and Analysis of Complex Peptides and Glutathione Conjugates
The synthesis of complex peptides and their conjugates has been revolutionized by the widespread adoption of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov this compound is particularly well-suited for these advanced methodologies. The stability of the Fmoc groups to the repetitive coupling and deprotection cycles of SPPS, combined with their easy removal under mild basic conditions (e.g., using piperidine), ensures high-yield synthesis of pure, complex glutathione-containing peptides. nih.govresearchgate.net
This strategy is critical for synthesizing glutathione S-conjugates, which are important metabolites formed during the detoxification of xenobiotics. researchgate.netnih.gov By using this compound, researchers can construct specific peptide sequences and then selectively deprotect the thiol group to form a conjugate with a molecule of interest.
The characterization of these synthesized molecules relies on sophisticated analytical techniques. Methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) are used to purify the synthetic peptides, while electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm their identity and structural integrity. nih.gov These analytical advancements provide the necessary quality control to ensure that the synthesized glutathione derivatives are suitable for use in sensitive biological assays. nih.govnih.gov
Unexplored Research Avenues in Enzyme Modulation and Metabolic Pathway Interrogation
The high potency and selectivity of this compound as a glyoxalase II inhibitor open up numerous unexplored avenues for research. The glyoxalase system is a critical part of cellular defense against dicarbonyl stress, which is implicated in aging and diabetic complications. Using this compound as a specific tool, researchers can investigate the downstream metabolic consequences of glyoxalase II inhibition in various cell and animal models, providing deeper insights into the pathophysiology of these conditions. glpbio.comnih.gov
Furthermore, the this compound scaffold could serve as a template for designing a new generation of enzyme modulators. By systematically modifying its structure, it may be possible to develop derivatives that target other enzymes within the broader glutathione metabolic network with high specificity. researchgate.netmdpi.com For example, altering the peptide backbone or the nature of the protecting groups could shift the binding affinity towards enzymes like glutathione S-transferases (GSTs) or γ-glutamyltransferase (GGT), which are key players in drug resistance and xenobiotic metabolism. nih.govnih.govmdpi.com
Such novel probes would be invaluable for interrogating specific nodes within the complex glutathione metabolic pathways. researchgate.netyoutube.com This would allow for a more precise mapping of metabolic fluxes and a better understanding of how cells respond to oxidative stress and toxic insults, potentially revealing new targets for therapeutic intervention.
Q & A
Q. How can researchers ensure transparency and reproducibility when publishing This compound data?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra (NMR, MS) in public repositories (e.g., Zenodo) and provide detailed synthetic procedures in supplementary materials. Use standardized nomenclature (IUPAC) and reference commercial compound databases (e.g., PubChem) .
Ethical and Reporting Considerations
Q. Q. What ethical guidelines apply to studies using This compound in animal models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) and disclose all adverse events (e.g., oxidative stress markers). Include negative controls (e.g., Fmoc-only analogs) to distinguish compound-specific effects .
Q. Q. How should researchers address potential conflicts of interest (COIs) in This compound studies funded by multiple stakeholders?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
